4-Fluoro-2-hydroxybenzonitrile
Overview
Description
4-Fluoro-2-hydroxybenzonitrile is an organic compound with the molecular formula C7H4FNO. It is a derivative of benzonitrile, where a fluorine atom is substituted at the fourth position and a hydroxyl group at the second position on the benzene ring. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
From 4-Bromo-2-fluorobenzonitrile: One common method involves the reaction of 4-bromo-2-fluorobenzonitrile with copper bromide and triethylamine in the presence of formic acid and oxygen. The reaction is carried out in acetonitrile at room temperature for 24 hours under UV irradiation.
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution: Products include various substituted benzonitriles depending on the nucleophile used.
Oxidation: Major products include quinones and other oxidized aromatic compounds.
Reduction: Major products include primary amines and other reduced derivatives.
Scientific Research Applications
4-Fluoro-2-hydroxybenzonitrile is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-fluoro-2-hydroxybenzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies.
Comparison with Similar Compounds
2-Fluoro-4-hydroxybenzonitrile: Similar in structure but with different substitution positions, leading to variations in reactivity and applications.
4-Fluoro-3-hydroxybenzonitrile: Another isomer with distinct chemical properties and uses.
4-Fluoro-2-methoxybenzonitrile: Similar compound with a methoxy group instead of a hydroxyl group, affecting its chemical behavior.
Uniqueness: 4-Fluoro-2-hydroxybenzonitrile is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.
Properties
IUPAC Name |
4-fluoro-2-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYFMRICIYQIAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452436 | |
Record name | 4-FLUORO-2-HYDROXYBENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186590-01-2 | |
Record name | 4-FLUORO-2-HYDROXYBENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-2-hydroxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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